4-(2-Aminophenethyl)pyridine
Description
Contextual Significance of Phenethylpyridine and Aminophenethyl Scaffolds in Chemical Research
The foundational components of 4-(2-Aminophenethyl)pyridine, namely the phenethylpyridine and aminophenethyl scaffolds, hold a privileged position in the realm of chemical research. A scaffold, or molecular framework, is a core structure of a molecule that dictates its three-dimensional arrangement and, consequently, its biological activity. researchgate.net The strategic use of well-established scaffolds is a cornerstone of drug discovery and materials science. lifechemicals.com
The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a particularly valuable scaffold in medicinal chemistry. Its presence in numerous FDA-approved drugs attests to its importance as a building block for clinically effective agents. rsc.org Pyridine derivatives are known to interact with a wide array of biological targets, and their physicochemical properties can be finely tuned through chemical modification. frontiersin.org
Similarly, the aminophenethyl scaffold is a versatile building block in organic synthesis. For instance, 4-aminophenethyl alcohol serves as a cost-effective starting material for the synthesis of complex molecules, including key intermediates for medical imaging agents. nih.gov The aminophenethyl group's utility is further demonstrated in its incorporation into polymers and its use in the synthesis of various heterocyclic compounds. researchgate.netresearchgate.net The combination of these two influential scaffolds within one molecule underscores the potential of this compound.
Rationale for Comprehensive Research on this compound
The rationale for a focused investigation of this compound stems from the inherent potential of its hybrid structure. The convergence of the biologically active pyridine moiety and the synthetically versatile aminophenethyl group suggests several avenues for its application. The primary amino group offers a reactive handle for a variety of chemical transformations, allowing for its incorporation into larger, more complex molecular architectures.
Overview of Academic Research Domains for this compound
Academic research involving this compound is primarily concentrated in the fields of synthetic organic chemistry and materials science. In synthetic chemistry, it serves as a key building block for creating more complex molecules. Its utility has been demonstrated in the synthesis of heterocyclic derivatives, such as quinolines, which are investigated for their potential therapeutic activities. google.com For instance, it has been reacted with other compounds to produce novel molecules for screening against various biological targets. nih.gov
In the domain of materials science, the aminophenethyl-substituted bipyridine ligand, a close derivative, has been used to synthesize rhenium complexes. chemrxiv.org These complexes are studied for their potential application in the catalytic reduction of carbon dioxide, a critical area of research in addressing climate change. chemrxiv.org The ability of the amino group to be covalently tethered to electrode surfaces highlights the potential of this compound in the development of functional materials. chemrxiv.org
Structure
3D Structure
Properties
IUPAC Name |
2-(2-pyridin-4-ylethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-13-4-2-1-3-12(13)6-5-11-7-9-15-10-8-11/h1-4,7-10H,5-6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFRLWMJMWEDON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC2=CC=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405798 | |
| Record name | 2-(2-pyridin-4-ylethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105972-24-5 | |
| Record name | 2-[2-(4-Pyridinyl)ethyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105972-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-pyridin-4-ylethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 4-(2-Aminophenethyl)pyridine and Related Precursors
The construction of the this compound scaffold can be achieved through various synthetic strategies, including reduction of nitro precursors, carbon-carbon bond-forming reactions, and cyclization methods.
Reduction-Based Approaches for Precursor Compounds (e.g., nitro-reduction)
A common and effective method for the synthesis of this compound involves the reduction of a nitro-substituted precursor, such as 4-(2-nitrophenethyl)pyridine. This transformation is a crucial step in multi-step synthetic sequences.
The reduction of the nitro group to an amine can be accomplished using various reducing agents and catalytic systems. For instance, the reduction of a nitro group to an amine has been achieved in near quantitative yield using iron in acetic acid (Fe/AcOH). nih.gov Another method involves catalytic hydrogenation, where Raney-nickel is used as a catalyst in a methanol (B129727) solvent under hydrogen pressure. google.com In some cases, a combination of sodium borohydride (B1222165) and BF3-etherate can be employed for the reduction of a nitro group in the presence of other functional groups. environmentclearance.nic.in
A general procedure for the reduction of nitroarenes involves dissolving the nitro compound in a suitable solvent, such as an alcohol, and then adding a catalyst and a reducing agent. google.com For example, N-(4-nitrophenylethyl)-2-phenylethylamine hydrochloride can be reduced to 4-[2-(phenylethylamino)ethyl]aniline using a catalyst in an alcohol solvent. google.com
The Staudinger reduction offers an alternative pathway where a nitro-substituted precursor is first converted to an azide (B81097), which is then reduced to the amine. rsc.org For example, 2-nitrophenethyl alcohol can be converted to 2-nitrophenethyl azide, which is subsequently reduced to 2-nitrophenethylamine. rsc.org
The choice of reducing agent and reaction conditions is critical to ensure high yield and selectivity, especially when other reducible functional groups are present in the molecule.
| Method | Reducing Agent/Catalyst | Substrate Example | Product Example | Key Features | Reference |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | Raney-Nickel, H₂ | N-(4-nitrophenylethyl)-2-phenylethylamine hydrochloride | (R)-2-(4-aminophenethyl amino)-1-phenylethanol | Effective for nitro group reduction in the presence of other functional groups. | google.com |
| Metal/Acid Reduction | Fe/AcOH | Nitro-substituted aniline (B41778) precursor | Aniline derivative | Near quantitative yield. | nih.gov |
| Hydride Reduction | NaBH₄, BF₃·THF | (R)-2-hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide | (R)-2-((4-nitrophenethyl)amino)-1-phenylethanol hydrochloride | Specific conditions for concurrent reductions. | environmentclearance.nic.in |
| Staudinger Reduction | PPh₃, H₂O (via azide) | 2-Nitrophenethyl azide | 2-Nitrophenethylamine | Two-step process involving an azide intermediate. | rsc.org |
Carbon-Carbon Coupling Reactions (e.g., Heck reaction, Wittig-Horner reaction)
Carbon-carbon coupling reactions are powerful tools for constructing the phenethylpyridine skeleton. The Heck reaction and the Wittig-Horner reaction are notable examples that have been employed for the synthesis of precursors and analogues of this compound.
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. numberanalytics.com This reaction is valuable for forming the styrylpyridine core, which can be a precursor to the desired phenethylpyridine structure. nih.govacs.org The general mechanism involves the oxidative addition of the halide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent reductive elimination to yield the product and regenerate the catalyst. numberanalytics.com For example, styrylpyridine structures can be constructed via a Heck reaction catalyzed by palladium acetate. nih.gov
The Wittig-Horner (or Horner-Wadsworth-Emmons) reaction is another key method for alkene synthesis, reacting a stabilized phosphorus ylide (phosphonate carbanion) with an aldehyde or ketone. organic-chemistry.orgnumberanalytics.com This reaction is known for producing alkenes with high E-selectivity. organic-chemistry.org The synthesis of styrylpyridine derivatives has been achieved using the Wittig-Horner reaction, starting from materials like (bromomethyl)-4-nitrobenzene and a pyridine (B92270) carbaldehyde. acs.org The reaction mechanism is similar to the standard Wittig reaction, proceeding through a betaine (B1666868) intermediate that eliminates to form the alkene. numberanalytics.com
Both reactions offer versatile approaches to building the carbon framework of this compound and its derivatives, with the choice of reaction often depending on the availability of starting materials and the desired stereochemistry of the product.
| Reaction | Key Reagents | Typical Substrates | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Heck Reaction | Palladium catalyst (e.g., Pd(OAc)₂), Base | Aryl halide (e.g., 2-bromo-5-iodopyridine), Alkene (e.g., 4-vinylaniline) | Styrylpyridine | Forms C-C bond between an sp² carbon of a halide and an sp² carbon of an alkene. | nih.govacs.org |
| Wittig-Horner Reaction | Phosphonate ester, Strong base (e.g., NaH, BuLi) | Aldehyde (e.g., 2-chloropyridine-5-carbaldehyde), Phosphonate ylide | Styrylpyridine | Typically provides excellent E-selectivity for the resulting alkene. | acs.orgorganic-chemistry.org |
N-Heterocyclization Strategies from Aminoalcohols
N-heterocyclization of aminoalcohols provides a direct route to various nitrogen-containing heterocyclic compounds, including structures related to the pyridine core of this compound. acs.orgnuph.edu.ua These reactions often involve catalytic systems that promote intramolecular cyclization.
One strategy involves the oxidative cyclization of aminoalcohols. acs.org For instance, manganese pincer complexes have been utilized to catalyze the N-heterocyclization of aminoalcohols, leading to the synthesis of a range of heterocycles such as 1,2,3,4-tetrahydroquinolines and 3,4-dihydroquinolin-2(1H)-ones. acs.org This method has been successfully applied to pyridine-based substrates. acs.org
Iridium complexes have also been shown to be effective catalysts for the oxidative cyclization of aminoalcohols. acs.org For example, a [Cp*IrCl₂]₂/K₂CO₃ catalytic system can be used to synthesize indole (B1671886) derivatives from 2-aminophenethyl alcohols and 1,2,3,4-tetrahydroquinolines from 3-(2-aminophenyl)propanols. acs.org Ruthenium pincer complexes are also capable of catalyzing the coupling cyclization of γ-amino alcohols with secondary alcohols to produce pyridines. nuph.edu.ua
These cyclization strategies offer an efficient way to construct the heterocyclic core, often with good to excellent yields and under relatively mild conditions. The choice of catalyst is crucial for the selectivity and efficiency of the reaction.
Multicomponent Reaction Strategies for Analogous Structures
Multicomponent reactions (MCRs), which involve the reaction of three or more starting materials in a single step, offer an efficient and atom-economical approach to synthesizing complex molecules, including analogues of this compound. preprints.orgfrontiersin.org
Several named MCRs are particularly relevant for the synthesis of pyridine and related heterocyclic structures. The Hantzsch dihydropyridine (B1217469) synthesis , for example, is a pseudo four-component reaction that can be used to create dihydropyridine derivatives. mdpi.commdpi.com The Doebner reaction is another classical MCR used for the synthesis of quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. mdpi.com
More broadly, MCRs can be designed to produce a wide variety of heterocyclic frameworks. preprints.org For instance, a four-component reaction of benzaldehyde, malononitrile, hydrazine (B178648) hydrate, and ethyl acetoacetate (B1235776) can yield dihydropyrano[2,3-c]pyrazoles. preprints.org The Ugi and Passerini reactions are other powerful MCRs that lead to the formation of peptide-like structures and can be adapted for the synthesis of complex heterocyclic systems. beilstein-journals.org
The key advantage of MCRs lies in their ability to rapidly build molecular complexity from simple starting materials in a single synthetic operation, which is highly desirable in drug discovery and materials science. frontiersin.org
Derivatization Strategies of the this compound Core
The primary amine group of this compound is a key site for further functionalization, allowing for the synthesis of a diverse range of derivatives with potentially altered biological activities or material properties.
Amine Functionalization (e.g., amidation, alkylation, acylation)
The amine group of this compound can readily undergo a variety of chemical transformations, including amidation, alkylation, and acylation.
Amidation involves the reaction of the amine with a carboxylic acid or its derivative, such as an acid chloride, to form an amide bond. This reaction can be facilitated by a condensing agent. google.com For example, 4-[2-(phenylethylamino)ethyl]aniline can undergo a condensation reaction with an appropriate acid to form an amide. google.com Practical methods for the synthesis of primary amides from acid chlorides using ammonium (B1175870) chloride as the amine source have also been developed. researchgate.net
Alkylation introduces alkyl groups onto the nitrogen atom. This can be achieved by reacting the amine with an alkyl halide or by reductive amination. A process for the N-alkylation of aminopyridines using an alkylating agent in the presence of a heterogeneous catalyst has been reported. google.com Ethanol has been shown to be an effective reagent for the alkylation of pyridine. mdpi.com
Acylation is the process of introducing an acyl group onto the amine. This is typically achieved by reacting the amine with an acylating agent such as an acid chloride or anhydride (B1165640). For instance, anilines can be acylated to form amides. nih.gov The regioselective monoacylation of a diamine can be achieved by incorporating a directing group like 4-(dimethylamino)pyridine (DMAP) within the molecule. acs.org
These derivatization strategies provide a versatile toolkit for modifying the structure and properties of the this compound core, enabling the exploration of structure-activity relationships.
| Reaction Type | Reagents | Functional Group Formed | Example Condition | Reference |
|---|---|---|---|---|
| Amidation | Carboxylic acid, Condensing agent (e.g., EDC.HCl) | Amide | Condensation of an aniline with an acid. | google.com |
| Alkylation | Alkyl halide or Alcohol, Catalyst | Substituted Amine | Reaction with an alkylation feed in the presence of a heterogeneous catalyst. | google.com |
| Acylation | Acyl chloride or Anhydride | Amide | Reaction of an aniline with an acylating agent. | nih.gov |
Pyridine Nitrogen Modifications
The nitrogen atom in the pyridine ring of this compound is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives. Common transformations include N-alkylation, N-oxidation, and the formation of pyridinium (B92312) salts. These modifications can significantly alter the electronic properties and biological activity of the parent molecule.
For instance, the quaternization of the pyridine nitrogen with an alkyl halide introduces a permanent positive charge, forming a pyridinium salt. This transformation alters the compound's solubility and its ability to interact with biological targets. Another important modification is N-oxidation, typically achieved using reagents like hydrogen peroxide or a peroxy acid. The resulting pyridine-N-oxide can then serve as a versatile intermediate for further functionalization of the pyridine ring.
In related structures, such as pethidine analogues, the nature of the group attached to a nitrogen atom has been shown to be critical for biological activity. Studies have demonstrated that replacing a methyl group with a phenylethyl or a pyridylethyl group can enhance potency, with the 4-pyridyl isomer being particularly effective. unodc.org This highlights the importance of modifications at or involving the pyridine nitrogen in tuning the properties of related compounds.
Aromatic Ring Substitutions for Structural Diversification
The aminophenyl group of this compound offers a versatile platform for structural diversification through aromatic ring substitution. The primary amino group can be readily modified, or additional substituents can be introduced onto the aromatic ring to modulate the compound's physicochemical properties.
A common strategy involves the derivatization of the amino group. For example, the free amine, often obtained after the deprotection of a Boc-protected precursor using an acid like trifluoroacetic acid, can undergo acylation or sulfonylation. nih.gov Reaction with an acyl chloride or anhydride introduces an amide functionality, while reaction with a sulfonyl chloride yields a sulfonamide. A patent describes the mesylation of a related 4-aminophenethyl derivative using methanesulfonyl chloride in pyridine to afford the corresponding methanesulfonamide. google.com
Furthermore, the amino group directs electrophilic aromatic substitution to the ortho and para positions of the benzene (B151609) ring. However, direct substitution reactions on the free amine can be complicated. Therefore, synthetic strategies often involve introducing the desired substituents onto the aromatic ring at an earlier stage, for example, starting from a substituted 4-nitrophenylethanol or 4-nitrobenzylbromide, followed by the reduction of the nitro group to an amine as a final step. chemrxiv.org The reduction of the nitro moiety is a common transformation that affords the key amino-substituted ligand. chemrxiv.org
Green Chemistry Principles in Synthetic Design and Optimization
The integration of green chemistry principles into the synthesis of this compound and its derivatives is crucial for developing sustainable and environmentally benign processes. Key aspects include the use of less hazardous reagents, atom-economical reactions, and the development of catalytic, reusable systems. nih.govacs.org
One significant improvement in synthetic design is the replacement of corrosive and environmentally harmful reagents. For example, moving away from a stannous chloride/hydrogen chloride reduction system avoids corrosive conditions. nih.gov Similarly, replacing hazardous reaction systems like sodium hydride in dimethylformamide (NaH/DMF) with safer alternatives like NaH in tetrahydrofuran (B95107) (THF) eliminates explosion hazards. nih.gov
The use of heterogeneous catalysts, such as platinum supported on niobium pentoxide (Pt/Nb2O5) or zeolite HBEA, represents another green approach. researchgate.net These catalysts can facilitate acceptorless dehydrogenative cyclization reactions, which are highly atom-economical as they produce only hydrogen gas as a byproduct. acs.orgresearchgate.net Such catalysts are often reusable, reducing waste and cost. acs.org Methodologies that utilize ultrasound irradiation or are performed in aqueous media or ionic liquids are also considered greener alternatives for the synthesis of related heterocyclic compounds. rsc.org The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, further enhances efficiency and reduces waste by minimizing intermediate isolation and purification steps. rsc.orgrsc.org
Optimization of Reaction Conditions and Yields for Scalable Preparation
Optimizing reaction conditions is paramount for developing a synthetic route that is not only high-yielding but also robust and scalable for large-scale production. This involves a systematic investigation of parameters such as solvent, temperature, catalyst loading, and reagent stoichiometry.
In the synthesis of indole derivatives from 2-aminophenethyl alcohols, a related transformation, reaction conditions have been carefully optimized. chemrxiv.orgchemrxiv.org For example, a study on the C3-alkylation of indoles demonstrated that changing the solvent from toluene (B28343) to xylenes (B1142099) and increasing the temperature from 110 °C to 140 °C significantly improved the isolated yield from 18% to 67%. chemrxiv.org
Table 1: Optimization of Indole C3-Alkylation Reaction
| Entry | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | Toluene | 110 | 18 |
| 2 | Xylenes | 140 | 67 |
Data derived from studies on the alkylation of 4-bromoindole (B15604) with 2-pyridinemethanol. chemrxiv.org
Another example of optimization for scalability is an improved five-step synthesis of a triethylene glycol-substituted styrylpyridine starting from 4-aminophenethyl alcohol. nih.gov This route was designed to be free from chromatographic purification, which is a significant advantage for large-scale preparation. The key intermediate was prepared via a one-pot methylation/elimination reaction with a yield of over 90%. nih.gov The optimization process also identified that the amount of a key reactant influenced the formation of byproducts in a subsequent Heck reaction. nih.gov
Table 2: Optimization of Dehydrogenative N-Heterocyclization
| Entry | Catalyst Loading (mol %) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 1 | 1.2 | DMF | 120 | Low |
| 2 | 2.5 | 3 | DMF | 120 | 94 |
| 3 | 2.5 | 3 | Toluene | 120 | 61 |
| 4 | 7.5 | 9 | DMF | 120 | 93 (of alternative product) |
Data derived from studies on the cyclization of 3-(2-aminophenyl)propan-1-ol (B1584289) using a Manganese catalyst. acs.org
These examples underscore the importance of meticulous optimization of each reaction step to ensure high efficiency, minimize byproduct formation, and enable a smooth transition from laboratory-scale synthesis to large-scale industrial production.
Advanced Spectroscopic and Chromatographic Characterization in Research
High-Resolution Mass Spectrometry Applications for Molecular Structure Confirmation.nih.govgoogle.comuwo.cayanqisjiudian.com.cnchemrxiv.orgscience.govwhiterose.ac.uk
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and the confirmation of molecular formulas.
Electrospray ionization is a soft ionization technique that is particularly useful for analyzing polar molecules like "4-(2-Aminophenethyl)pyridine" without causing significant fragmentation. In synthetic chemistry, ESI-MS is routinely used to confirm the formation of target products. For instance, in the synthesis of various pyridine (B92270) and purine (B94841) derivatives, ESI-MS has been used to identify the protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺, confirming the molecular weights of the synthesized compounds. nih.govnih.gov The product formation of certain aminophenethyl derivatives has also been confirmed by ESI-MS analysis. rug.nl
Table 1: ESI-MS Data for Related Compounds
| Compound | Ion Type | Observed m/z | Reference |
|---|---|---|---|
| 2-Chloro-6-(2-fluoroethoxy)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | [M+H]⁺ | Not specified in provided text | nih.gov |
| N-Boc-4-aminostyrene derivative | [M+Na]⁺ | 242.19 | nih.gov |
| N-Boc-4-(2-hydroxyethyl)aniline derivative | [M+Na]⁺ | 260.26 | nih.gov |
| N-Boc-N-methyl-4-vinylaniline derivative | [M+Na]⁺ | 256.20 | nih.gov |
| Triethylene glycol-substituted 4-styrylpyridine (B85998) derivative | [M+H]⁺, [M+Na]⁺ | 389.20, 411.22 | nih.gov |
| Isopropanol recrystallized derivative | [M+Na]⁺ | 414.23 | nih.gov |
| Bromo-substituted purine derivative | [M+H]⁺, [M+Na]⁺ | 310.23, 312.22, 332.07, 334.08 | nih.gov |
| N-Boc-protected purine derivative | [M+H]⁺, [M+Na]⁺ | 226.17, 228.18, 248.14, 250.16 | nih.gov |
| Quinoline-purine derivative | [M+H]⁺, [M-H]⁻ | 491.35, 489.38 | nih.gov |
| p-NO2-Bn-H4neunpa derivative | [M+H]⁺ | 639.2415 | rug.nl |
This table is interactive. Click on the headers to sort the data.
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. This method is crucial for distinguishing between isomers and elucidating the connectivity of atoms within a molecule. science.gov For example, the fragmentation patterns of antiviral drugs have been extensively studied using MS/MS to identify compound-specific product ions, which is essential for their detection and quantification in biological samples. nih.gov In the study of levamisole, a drug that can be metabolized to an aminorex isomer which is structurally related to aminophenethyl compounds, LC-QTOF-HRMS was used to identify various metabolites based on their fragmentation patterns. science.gov
In situ analysis techniques allow for the direct analysis of samples in their native environment without extensive sample preparation. While specific DESI/HRMS (Desorption Electrospray Ionization/High-Resolution Mass Spectrometry) data for "this compound" is not available in the provided results, the principles of in situ analysis are relevant. Techniques like MALDI-MS (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry) have been used for the analysis of large molecules like gold nanoclusters functionalized with ligands, demonstrating the capability of direct surface analysis. uwo.ca
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment.nih.govgoogle.comwhiterose.ac.ukacs.org
NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental techniques for characterizing the basic structure of a molecule. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information about the number and types of carbon atoms.
In the synthesis of various heterocyclic compounds, ¹H and ¹³C NMR are used at each step to verify the structure of intermediates and final products. The chemical shifts (δ), splitting patterns (e.g., singlet, doublet, triplet), and coupling constants (J) provide a detailed picture of the molecular structure. nih.govnih.gov
Table 2: Representative ¹H and ¹³C NMR Data for Related Precursor Molecules
| Compound Name | Nucleus | Solvent | Chemical Shifts (δ) in ppm | Reference |
|---|---|---|---|---|
| N-Boc-4-aminostyrene derivative | ¹H | CDCl₃ | 7.38–7.28 (m, 4H), 6.65 (dd, J = 17.6, 6.8 Hz, 1H), 6.47 (s, 1H), 5.65 (dd, J = 17.6, 0.8 Hz, 1H), 5.16 (dd, J = 10.8, 0.8 Hz, 1H), 1.52 (s, 9H) | nih.gov |
| ¹³C | CDCl₃ | 152.44, 137.75, 136.01, 132.33, 126.66, 118.22, 112.20, 80.42, 28.15 | nih.gov | |
| N-Boc-4-(2-hydroxyethyl)aniline derivative | ¹H | CDCl₃ | 7.30 (d, J = 8.4 Hz, 2H), 7.14 (d, J = 8.4 Hz, 2H), 6.47 (s, 1H), 3.82 (t, J = 6.4 Hz, 2H), 2.81 (t, J = 6.4 Hz, 2H), 1.51 (s, 9H) | nih.gov |
| ¹³C | CDCl₃ | 152.95, 136.78, 133.11, 129.54, 118.96, 80.49, 63.71, 38.48, 28.36 | nih.gov | |
| Triethylene glycol-substituted 4-styrylpyridine derivative | ¹H | DMSO-d₆ | 8.58 (s, 1H), 8.02 (d, J = 8.4 Hz, 1H), 7.66 (d, J = 8.4 Hz, 1H), 7.59 (d, J = 8.0 Hz, 2H), 7.43 (d, J = 16.4 Hz, 1H), 7.32 (d, J = 8.0 Hz, 2H), 7.23 (d, J = 16.8 Hz, 1H), 3.20 (s, 3H), 1.41 (s, 9H) | nih.gov |
This table is interactive. Click on the headers to sort the data.
Two-Dimensional NMR Techniques for Connectivity and Stereochemistry
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy offers a powerful approach to unambiguously determine the molecular structure of this compound by revealing correlations between different nuclei. Techniques such as COSY, HSQC, HMBC, and NOESY are instrumental in establishing atomic connectivity and spatial relationships within the molecule. uni-muenchen.desdsu.eduprinceton.eduyoutube.comepfl.ch
COSY (COrrelation SpectroscopY): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.eduprinceton.eduepfl.ch For this compound, a COSY spectrum would show cross-peaks between the protons of the ethyl bridge, as well as between adjacent protons on the pyridine and phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons to which they are attached. sdsu.eduprinceton.eduepfl.ch This is crucial for assigning the carbon signals in the ¹³C NMR spectrum. For instance, the methylene (B1212753) protons of the ethyl group would show a correlation to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to four bonds). sdsu.eduprinceton.eduepfl.ch HMBC is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, it can show correlations between the protons on the pyridine ring and the carbons of the phenethyl group, confirming their connectivity.
NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY provides information about the spatial proximity of nuclei, regardless of whether they are directly bonded. uni-muenchen.deprinceton.edu This is particularly valuable for determining stereochemistry and conformation. In this compound, NOESY could reveal through-space interactions between protons on the pyridine ring and the phenyl ring, offering insights into the preferred rotational conformation of the molecule.
Table 1: Illustrative 2D NMR Correlations for this compound
| Technique | Correlated Nuclei | Information Gained |
| COSY | ¹H – ¹H | Identifies J-coupled protons, confirming the ethyl bridge and aromatic spin systems. |
| HSQC | ¹H – ¹³C (¹J) | Assigns carbon signals directly attached to specific protons. |
| HMBC | ¹H – ¹³C (²⁻⁴J) | Establishes long-range connectivity, linking the pyridine and phenyl rings through the ethyl bridge. |
| NOESY | ¹H – ¹H (through space) | Reveals spatial proximity of protons, providing conformational information. |
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. uni-muenchen.derug.nl The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.
The presence of the primary amine (–NH₂) group would be indicated by N-H stretching vibrations, typically appearing as a pair of bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibration would also be present at a lower frequency. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl bridge would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine and phenyl rings would be observed in the 1450-1600 cm⁻¹ region. google.com
Table 2: Expected Diagnostic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine (–NH₂) | N-H Stretch | 3300 - 3500 (two bands) |
| Aromatic Rings | C-H Stretch | > 3000 |
| Ethyl Bridge (–CH₂–CH₂–) | C-H Stretch | < 3000 |
| Aromatic Rings | C=C and C=N Stretch | 1450 - 1600 |
| Primary Amine (–NH₂) | C-N Stretch | 1000 - 1350 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. nih.gov The UV-Vis spectrum of this compound would show absorption bands corresponding to the π → π* transitions of the aromatic pyridine and phenyl rings. The position and intensity of these absorption maxima (λ_max) are indicative of the extent of electronic conjugation within the molecule. While the ethyl bridge largely insulates the two aromatic systems electronically, subtle interactions may still influence the UV-Vis spectrum.
Advanced Chromatographic Separation Techniques for Purity and Mixture Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures. sielc.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. helixchrom.comnih.govacs.orghelixchrom.com For a basic compound like this compound, reversed-phase HPLC is a common approach. nih.gov In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape. helixchrom.comnih.gov The retention time of the compound is a key parameter for its identification. HPLC methods are crucial for determining the purity of synthesized this compound. acs.org
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. sielc.comchemrxiv.org Given its molecular weight and potential for volatility, this compound can be analyzed by GC. sigmaaldrich.com The sample is vaporized and carried by an inert gas through a column containing a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. The retention time in GC is a characteristic property used for identification.
Hyphenated Techniques for Enhanced Analytical Power
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, offer unparalleled analytical capabilities.
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. mdpi.com As the compound elutes from the HPLC column, it is ionized and its mass-to-charge ratio is determined. This provides molecular weight information, which is a powerful confirmation of the compound's identity. LC-MS is particularly valuable for analyzing complex mixtures and for trace analysis. nih.gov
GC-MS (Gas Chromatography-Mass Spectrometry): Similar to LC-MS, GC-MS couples gas chromatography with mass spectrometry. nih.govamazonaws.com It provides both the retention time from the GC and the mass spectrum of the compound, offering a high degree of confidence in its identification. nih.gov
HPLC-NMR (High-Performance Liquid Chromatography-Nuclear Magnetic Resonance): This advanced technique directly couples an HPLC system to an NMR spectrometer. It allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column. This can be extremely useful for the structural elucidation of impurities or components in a mixture without the need for prior isolation.
Table 3: Chromatographic Techniques for the Analysis of this compound
| Technique | Principle | Application |
| HPLC | Separation based on partitioning between a stationary phase and a liquid mobile phase. | Purity assessment, quantification. |
| GC | Separation based on partitioning between a stationary phase and a gaseous mobile phase. | Analysis of volatile and thermally stable compounds. |
| LC-MS | HPLC separation followed by mass spectrometric detection. | Confirmatory analysis, molecular weight determination, mixture analysis. |
| GC-MS | GC separation followed by mass spectrometric detection. | Confirmatory analysis for volatile compounds, impurity identification. |
| HPLC-NMR | HPLC separation with online NMR detection. | Structural elucidation of components in a mixture without isolation. |
Multi-Dimensional Chromatography (e.g., 2D-LC) for Complex Mixture Resolution
Comprehensive two-dimensional liquid chromatography (LCxLC or 2D-LC) is a powerful analytical technique for resolving highly complex samples that are beyond the separation capabilities of conventional one-dimensional HPLC. nih.govchromatographyonline.com The significantly enhanced peak capacity, potentially reaching into the thousands, is a primary advantage of this method. nih.gov This is achieved by coupling two independent separation columns, often with different retention mechanisms, creating an "orthogonal" system where analytes are separated based on two distinct properties. nih.govchromatographyonline.com
In the context of analyzing this compound, 2D-LC would be invaluable for separating it from structurally similar isomers (e.g., 2- and 3-(2-aminophenethyl)pyridine), precursors, and degradation products that may be present in a synthesis mixture or a biological matrix. chromatographyonline.com A typical 2D-LC system might couple a reversed-phase (RP) separation in the first dimension, which separates compounds based on hydrophobicity, with a hydrophilic interaction liquid chromatography (HILIC) or ion-exchange chromatography separation in the second dimension, which separates based on polarity or charge. nih.gov
For pyridine derivatives, which are basic and polar, a mixed-mode stationary phase combining reversed-phase and ion-exchange characteristics could also be employed in the first dimension to achieve unique selectivity. researchgate.net The mobile phases must be carefully selected to ensure compatibility between the two dimensions and to avoid issues like peak distortion or breakthrough. nih.gov For instance, a common challenge is managing the high solvent strength of the effluent from the first dimension when it is injected into the second-dimension column. nih.gov The use of techniques like active solvent modulation (ASM) can help mitigate these effects. nih.gov
While specific 2D-LC application notes for this compound are not prevalent in published literature, the principles of the technique and existing methods for related compounds provide a clear framework for its potential application.
Table 1: Hypothetical 2D-LC System for the Analysis of this compound and Related Impurities
| Parameter | First Dimension (¹D) | Second Dimension (²D) | Rationale |
|---|---|---|---|
| Separation Mode | Reversed-Phase (RP) or Mixed-Mode (RP/Cation-Exchange) | Hydrophilic Interaction (HILIC) | Orthogonal separation mechanisms (hydrophobicity vs. polarity/charge) provide enhanced resolution for complex mixtures of pyridine isomers and related substances. nih.govresearchgate.net |
| Stationary Phase | C18 or Phenyl-Hexyl nih.gov | Silica or Amide-based | A Phenyl-Hexyl column offers alternative selectivity for aromatic compounds, while HILIC columns are effective for retaining and separating polar, basic compounds. nih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Standard aqueous mobile phase for RP and HILIC. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile | Standard organic mobile phase. nih.gov |
| Gradient | Long, shallow gradient (e.g., 5-60% B over 60 min) | Fast, steep gradient (e.g., 95-40% B over 1 min) | Comprehensive sampling of the first-dimension effluent with rapid analysis in the second dimension. nih.gov |
| Detection | UV (254 nm), Mass Spectrometry (MS) | Mass Spectrometry (MS/MS) | UV for general detection and MS for identification and confirmation of components, including isomeric species. nih.govhelixchrom.com |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals how molecules pack together in a crystal lattice, elucidating intermolecular interactions such as hydrogen bonds and π–π stacking, which are crucial for understanding the physical properties of the solid material. mdpi.commjcce.org.mk
In a hypothetical crystal structure of this compound, the primary amine group (-NH₂) would be a strong hydrogen bond donor, while the pyridine nitrogen atom would be a primary hydrogen bond acceptor. This would likely lead to the formation of intermolecular N-H···N hydrogen bonds, creating chains or more complex networks that define the supramolecular architecture. ias.ac.in The conformation of the ethyl bridge between the two rings would also be precisely determined, revealing any intramolecular interactions.
The data obtained from an X-ray diffraction experiment is extensive, including the unit cell dimensions (the basic repeating unit of the crystal) and the space group (which describes the symmetry of the crystal). An example of such data for a related pyridine derivative is presented below.
Table 2: Example Crystallographic Data for a Related Pyridine Derivative, 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide (10a) mdpi.com
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₃H₁₂BrClN₂O₂S |
| Formula Weight | 375.67 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 9.0403(6) |
| b (Å) | 7.4080(6) |
| c (Å) | 11.6060(9) |
| α (°) | 90 |
| β (°) | 97.435(7) |
| γ (°) | 90 |
| Volume (ų) | 771.05(10) |
| Z | 2 |
| Temperature (K) | 293(2) |
This type of detailed structural data is critical for structure-activity relationship (SAR) studies in medicinal chemistry, for understanding polymorphism in pharmaceuticals, and for materials science applications. nih.govnih.gov
Computational Chemistry and Molecular Modeling Investigations of this compound
Therefore, detailed information regarding the following aspects of this compound is not available:
Computational Chemistry and Molecular Modeling Investigations
Quantum Mechanical Studies for Electronic Structure and Reactivity:No specific studies were identified.
Density Functional Theory (DFT) Calculations:While DFT is a common method for analyzing similar pyridine (B92270) derivatives, no studies focused on 4-(2-Aminophenethyl)pyridine could be located.
Atomic Charge Distribution Analysis (e.g., Mulliken population analysis):No studies detailing the atomic charge distribution for this specific compound were found.
Due to the absence of research data, the creation of data tables and a detailed discussion of research findings as requested is not possible at this time.
Semi-Empirical Methods for Larger Systems
While high-level ab initio and density functional theory (DFT) methods provide great accuracy for smaller molecules, their computational cost can be prohibitive for larger systems or for high-throughput screening applications. Semi-empirical methods offer a compromise by incorporating experimental parameters and approximations to simplify the complex equations of quantum mechanics. This approach allows for the rapid calculation of electronic properties, geometries, and heats of formation for molecules the size of this compound and even larger derivatives.
These methods are particularly useful for preliminary conformational searches or for generating initial structures for more rigorous, higher-level calculations. For systems involving heterocyclic aromatic compounds like pyridine, semi-empirical methods can effectively model the electronic distribution and its influence on molecular properties. nih.gov Although specific studies employing semi-empirical methods exclusively on this compound are not prominent in the literature, the general applicability of methods like AM1, PM3, and more recent PM7, is well-established for exploring the vast conformational space of flexible molecules before committing to more computationally expensive simulations.
Molecular Mechanics and Molecular Dynamics Simulations for Conformational Landscapes
The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Molecular mechanics (MM) and molecular dynamics (MD) simulations are the primary computational tools used to explore the conformational landscape of flexible molecules like this compound. bonvinlab.org
MD simulations, in particular, provide a dynamic view of molecular behavior by solving Newton's equations of motion for a system of atoms over time. bonvinlab.org This allows researchers to observe how the molecule moves, flexes, and changes its conformation in a simulated environment, such as in a solvent or interacting with a biological target. bonvinlab.orglinkstertx.com For this compound, the key flexible bonds—the ethyl linker between the phenyl and pyridine rings—allow for a wide range of possible conformations. Understanding which of these are energetically favorable is crucial for predicting how the molecule might bind to a receptor.
The accuracy of MM and MD simulations is critically dependent on the quality of the force field used. researchgate.net A force field is a set of parameters and mathematical functions that describe the potential energy of a system of atoms based on their positions. nih.gov It includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals forces and electrostatics. bonvinlab.org
For a molecule like this compound, a standard force field such as the General Amber Force Field (GAFF), CHARMM General Force Field (CGenFF), or Open Force Field (OpenFF) would typically be used. nih.govchemrxiv.org These force fields have been parameterized for a wide range of small organic molecules. However, for novel or unusual moieties, or for studies requiring very high accuracy, specific parameterization may be necessary. chemrxiv.orgacs.org
The process of parameterizing a force field for a new molecule or fragment often involves:
Quantum Mechanics (QM) Calculations: High-level QM calculations (usually DFT) are performed on the molecule or its fragments to obtain reference data. acs.org This includes optimized geometries, vibrational frequencies, and potential energy scans along flexible dihedral angles.
Parameter Fitting: The force field parameters (e.g., bond force constants, equilibrium angles, torsional barriers, and partial atomic charges) are adjusted to reproduce the QM reference data as closely as possible. chemrxiv.orgacs.org For instance, atomic partial charges are often fitted to reproduce the QM electrostatic potential (ESP).
The development of reliable force fields for pyridine-containing molecules is an active area of research, as accurately modeling the lone pair and aromatic system is essential for capturing interactions like hydrogen bonding and π-stacking. chemrxiv.orgchemrxiv.org
| Force Field | Typical Application | Parameterization Strategy | Strengths/Considerations |
|---|---|---|---|
| GAFF / AMBER | General organic molecules, biomolecular simulations | Uses atom types; parameters derived from fitting to QM data and experimental properties. Partial charges often derived from RESP or ESP fitting. | Widely used and validated. May require specific parameterization for unusual fragments. |
| CGenFF / CHARMM | Drug-like molecules, compatible with biomolecular force fields | Targets QM dipole moments and water interaction energies for charges, and condensed-phase properties for LJ parameters. nih.gov | Good for protein-ligand simulations. Parameterization can be complex, involving penalties for parameters with low validation. |
| OpenFF (e.g., Sage) | Small molecules for drug discovery | Uses SMIRKS patterns for direct chemical perception, allowing for broad chemical coverage with fewer parameters. chemrxiv.org Refits Lennard-Jones parameters against condensed-phase data. chemrxiv.org | Modern and extensible. Aims to improve upon traditional atom-typing limitations. chemrxiv.org |
Once a suitable force field is in place, MD simulations can be run for nanoseconds or even microseconds to thoroughly sample the conformational landscape of this compound. The resulting trajectory is a rich source of data that can be analyzed to understand the molecule's structural preferences.
Analysis techniques include:
Root Mean Square Fluctuation (RMSF): To quantify the flexibility of different parts of the molecule. For this compound, higher RMSF values would be expected for the atoms in the ethyl linker compared to the more rigid aromatic rings.
Dihedral Angle Analysis: To plot the distribution of key torsional angles, revealing the most populated (lowest energy) rotational states.
Cluster Analysis: To group similar conformations together, identifying the most representative and stable structures the molecule adopts.
Such analyses would reveal whether this compound prefers an extended conformation, where the two rings are far apart, or a folded conformation, where they might engage in π-stacking interactions. This information is critical for understanding its potential binding modes to biological targets. rsc.org
Force Field Development and Application
Chemoinformatics Approaches for Data Management and Pattern Recognition
Chemoinformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. For a molecule like this compound, chemoinformatics plays a role in managing data from chemical libraries and identifying structure-activity relationships (SAR).
If this compound were part of a larger library of synthesized analogs, chemoinformatics tools would be used to:
Calculate Molecular Descriptors: Quantify various physicochemical properties (e.g., molecular weight, logP, polar surface area, number of hydrogen bond donors/acceptors) for each compound in the series.
Structural Fragmentation: Decompose molecules into fragments or scaffolds to identify common structural motifs associated with activity or other properties. nih.gov For example, the "aminophenethyl" and "4-pyridyl" moieties would be identified as key building blocks.
Similarity and Diversity Analysis: Compare the structural similarity of compounds within a library to ensure broad coverage of chemical space or to select a diverse subset for screening.
These approaches are essential for making sense of the large amounts of data generated in drug discovery and for identifying patterns that can guide the design of new, improved compounds. nih.gov
Computational Screening and Lead Optimization in Design
Computational methods are routinely used to screen virtual libraries of millions of compounds to identify potential "hits" and to optimize "lead" compounds to improve their potency and drug-like properties. If this compound were identified as a lead compound, computational approaches would be central to its development. nih.gov
When the three-dimensional structure of the biological target is unknown, drug design efforts must rely on the information derived from molecules that are known to be active. This is the domain of ligand-based drug design (LBDD). nih.gov
Common LBDD methods that could be applied to optimize analogs of this compound include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. nih.gov By building a QSAR model from a series of this compound analogs with known activities, researchers can predict the activity of new, unsynthesized compounds and prioritize the most promising candidates. nih.gov The model would use calculated molecular descriptors as the independent variables.
Pharmacophore Modeling: A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to be recognized by a specific receptor. For a series of active analogs, a common pharmacophore could be generated, defining the ideal spatial arrangement of features like aromatic rings, hydrogen bond acceptors (the pyridine nitrogen), and hydrogen bond donors (the amino group). This model can then be used as a 3D query to search for other molecules that fit these criteria.
Shape-Based Screening: This method assumes that molecules with similar shapes are likely to have similar biological activities. A known active compound like this compound can be used as a template to search for other compounds in a database that have a high degree of shape and chemical feature overlap.
These LBDD approaches provide a powerful, indirect means of exploring the requirements for molecular recognition, guiding the optimization of lead compounds toward candidates with enhanced potency and better properties. nih.govugent.be
| Methodology | Principle | Required Input | Application for this compound Analogs |
|---|---|---|---|
| QSAR | Correlates calculated molecular descriptors with biological activity to build a predictive model. nih.gov | A set of structurally related compounds with measured activity data. | Predicting the activity of new analogs; identifying key properties (e.g., hydrophobicity, electronics) that drive potency. |
| Pharmacophore Modeling | Identifies the common 3D arrangement of essential chemical features responsible for activity. | A set of active molecules, preferably with defined conformations. | Creating a 3D search query to find novel scaffolds that match the key interaction features of the aminophenethyl-pyridine structure. |
| Shape-Based Screening | Finds molecules in a database that have a similar 3D shape and chemical feature overlay to a known active template. | At least one active compound with a well-defined 3D conformation. | Discovering structurally diverse compounds that mimic the overall shape of this compound. |
Ligand-Based Drug Design (LBDD) Methodologies
Pharmacophore Modeling and Database Searching
Pharmacophore modeling is a crucial technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For derivatives of this compound, this involves defining the spatial distribution of features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. This model then serves as a query to search large chemical databases for other compounds that match this pharmacophoric pattern, potentially identifying new and diverse chemical scaffolds with similar biological activity.
For instance, in the design of bivalent or bitopic ligands for G-protein coupled receptors (GPCRs), a primary pharmacophore is often linked to a secondary one to target both the orthosteric and allosteric binding sites of a receptor. nih.gov The 4-aminophenethyl group has been utilized as a pharmacophore in the synthesis of heterobivalent ligands targeting dopamine (B1211576) and adenosine (B11128) receptors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scribd.com For this compound and its analogs, QSAR studies can predict the biological activity of newly designed molecules before they are synthesized, thereby saving time and resources. These models are built by correlating various physicochemical properties (descriptors) of the molecules, such as electronic, steric, and hydrophobic parameters, with their observed biological activities.
While specific QSAR studies focused solely on this compound are not extensively detailed in the provided results, the principles of QSAR are widely applied to pyridine derivatives to guide the optimization of lead compounds. researchgate.netbenthamscience.com For example, QSAR analysis has been employed in the design of new thiazol-benzimidazoles as EGFR inhibitors, demonstrating the broad applicability of this technique. benthamscience.com
Structure-Based Drug Design (SBDD) Methodologies
Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of a biological target, typically a protein or enzyme, to design ligands that can bind to it with high affinity and selectivity.
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. frontiersin.org For this compound derivatives, docking studies have been instrumental in understanding their binding modes with various biological targets. For example, in the development of inhibitors for Aldehyde Dehydrogenase 1A (ALDH1A), molecular docking was used to predict how these compounds would bind to the enzyme's active site. nih.gov Similarly, docking studies have been crucial in the design of inhibitors for the Epidermal Growth Factor Receptor (EGFR), where the binding model of the most active compounds was revealed through molecular modeling and dynamics simulations. nih.gov
| Target Protein | Compound/Scaffold | Key Findings |
| Aldehyde Dehydrogenase 1A (ALDH1A) | 2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives | Revealed key lipophilic contacts within the binding site. nih.gov |
| Epidermal Growth Factor Receptor (EGFR) | 2-amino-4-(1,2,4-triazol)pyridine derivatives | Disclosed the binding model of the most active compounds to the EGFR domain. nih.gov |
| Dopamine and Serotonin Transporters | 3-Phenyltropane Analogs | Identified compounds with high affinity for both DAT and 5-HTT. nih.gov |
| Serotonin Transporter (SERT) | Biotinylated Homotryptamine Derivative | Evaluated hydrogen bond interactions and binding affinities. frontiersin.org |
Binding Site Identification and Ligand-Target Interaction Profiling
Identifying the binding site and understanding the specific interactions between a ligand and its target are fundamental to SBDD. For ligands derived from the this compound scaffold, computational methods are used to map the binding pocket of the target protein and to profile the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, in studies of ALDH1A inhibitors, the binding site was characterized by lipophilic side chains of specific amino acid residues, explaining the preference for a lipophilic group at a particular position. nih.gov
De Novo Design of Ligands from Protein Structures
De novo design is an advanced computational approach that aims to design novel molecules from scratch, based on the structure of the target protein's binding site. nih.gov This method can generate entirely new chemical entities that are predicted to have high affinity and specificity for the target. While direct examples of de novo design starting from a this compound fragment are not explicitly detailed, the principles of de novo design are being used to create novel protein binders and even entire functional proteins, highlighting the potential for this technique to generate innovative drug candidates. nih.govyoutube.comyoutube.com
Theoretical Prediction of Reaction Pathways and Catalytic Mechanisms
Computational chemistry also plays a vital role in predicting the feasibility and mechanisms of chemical reactions. For the synthesis of compounds related to this compound, theoretical calculations can be used to model reaction pathways and understand the role of catalysts.
For example, density functional theory (DFT) has been used to study the reaction profiles of Ru-PNN pincer catalysts in alcohol dehydrogenation, revealing that access to a lower-energy inner-sphere pathway is crucial for catalytic activity. nsf.gov Similarly, the mechanism of manganese-catalyzed heterocyclization of aminoalcohols to form tetrahydroquinolines and other heterocycles has been elucidated through mechanistic studies, which proposed a catalytic cycle involving the manganese catalyst. acs.org In the context of rhodium-catalyzed carbene N-H bond insertions, computational studies have helped to understand the chemoselectivity of the reaction. acs.org Furthermore, the mechanism of acylation of inert alcohols catalyzed by 4-(N,N-Dimethylamino)pyridine hydrochloride has been investigated, confirming the direct formation of an N-acylated intermediate. organic-chemistry.org
These theoretical predictions are invaluable for optimizing reaction conditions, designing more efficient catalysts, and developing novel synthetic routes to complex molecules, including derivatives of this compound.
Insufficient Data for Requested Article on this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient publicly available information to generate a detailed article on the medicinal chemistry and biological activity of the specific compound This compound (CAS Number: 105972-24-5) as per the provided outline.
The search indicates that this compound is documented and available as a chemical building block for use in synthetic chemistry. However, specific research studies detailing its biological evaluation, including its rationale for drug discovery, in vitro assays, or specific cellular effects, are not present in the reviewed sources.
While research exists for structurally related compounds, such as isomers (e.g., analogs with the amino group at a different position on the phenethyl moiety) or more complex molecules containing a "2-aminophenethyl" scaffold, the strict requirement to focus solely on this compound prevents the inclusion of this related data.
Therefore, it is not possible to provide a scientifically accurate and non-speculative article that adheres to the detailed structure and content requirements of the request. The specific data points needed to populate the sections on biological evaluation, screening methodologies, and cellular studies for this exact compound are not available in the public domain.
Medicinal Chemistry and Biological Activity Investigations
In Vitro Biological Activity Assays and Screening Methodologies
Cell-Based Assays
Modulation of Specific Biological Pathways
The pyridine (B92270) and aminophenethyl moieties are common scaffolds in compounds designed to interact with various biological targets. While direct studies on the pathway modulation of 4-(2-aminophenethyl)pyridine are limited, research on structurally related compounds provides insight into potential mechanisms of action.
Derivatives of 4-aminopyridine (B3432731) (4-AP), a related compound, have been shown to influence several key signaling pathways. For instance, a 4-AP derivative reportedly reduced α-synuclein accumulation and Rho kinase activation in an in vitro model of Parkinson's disease. nih.gov Other in vitro studies have demonstrated that 4-AP can increase the phosphorylation of cAMP response element-binding protein (CREB) and offer protection against glutamate-induced excitotoxicity. nih.gov These findings suggest that aminopyridine-containing structures may primarily act against necrotic excitotoxicity rather than apoptotic pathways. nih.gov
Furthermore, related pyrimidine (B1678525) structures have been investigated for their ability to modulate the Forkhead box O (FOXO) transcription factor pathway. Activation of FOXO proteins is a therapeutic strategy for certain autoimmune diseases, as it can induce the differentiation of T cells into regulatory T cells (Tregs). google.com Compounds containing an aminophenethyl-pyrimidine structure have been synthesized and are considered useful for activating FOXO proteins. google.com
These examples highlight potential, yet unconfirmed, pathways that this compound could modulate, including those related to neuroprotection and immune response regulation.
Anti-biofilm Activity Assessment
Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to antibiotics. The development of agents that can disrupt or prevent biofilm formation is a key area of research.
While specific anti-biofilm assessments for this compound are not extensively documented, related heterocyclic structures, such as azoles and quinolines, have demonstrated notable anti-biofilm capabilities. Azole antifungals, for example, are known inhibitors of fungal growth, and novel ester derivatives have been synthesized and confirmed for their efficacy in anti-biofilm tests against Candida species. researchgate.net Similarly, certain quinolineaminoethanol derivatives have shown activity against Mycobacterium avium, a bacterium capable of forming biofilms. mdpi.com The investigation into the anti-biofilm potential of this compound derivatives is a logical next step, given the activity of these related heterocyclic compounds.
Efflux Pump Inhibition Studies
Efflux pumps are a primary mechanism of intrinsic and acquired antibiotic resistance in bacteria, particularly Gram-negative species. nih.gov These pumps actively expel antibiotics from the bacterial cell, reducing their intracellular concentration and efficacy. Efflux pump inhibitors (EPIs) are compounds that can block this mechanism, thereby restoring the activity of conventional antibiotics. nih.gov
The pyridine scaffold is a component of known EPIs. For instance, pyranopyridines represent a novel class of inhibitors targeting RND-type efflux pumps in Enterobacteriaceae. nih.gov These compounds are structurally distinct from other well-known EPIs like phenylalanyl-arginyl-β-naphthylamide (PAβN). nih.gov Although this compound itself has not been highlighted as a primary EPI, its structural components suggest that its derivatives could be explored for this activity. The goal of such studies would be to identify compounds that can potentiate the effects of antibiotics like levofloxacin (B1675101) and piperacillin (B28561) by inhibiting their efflux from bacterial cells. nih.gov
Assessment of Selectivity and Specificity
A critical aspect of drug development is ensuring that a compound interacts selectively with its intended target to minimize off-target effects. For pyridine-containing compounds, selectivity is often assessed across a panel of related biological targets, such as different kinase enzymes or receptor subtypes.
In the development of kinase inhibitors, selectivity is paramount. Structure-activity relationship (SAR) studies on a series of 2,4-diaminopyrimidine-5-carboxamide (B3032972) inhibitors of Sky kinase revealed that analogues featuring a 2-aminophenethyl group demonstrated excellent potency but only moderate kinase selectivity. researchgate.net In contrast, replacing the phenethyl linker with a benzyl (B1604629) group led to excellent kinase selectivity. researchgate.net
Selectivity is also crucial for G-protein coupled receptor (GPCR) ligands. Derivatives of 1,4-dihydropyridine (B1200194) have been developed as highly selective antagonists for the adenosine (B11128) A₃ receptor. One such compound, MRS1191, displayed over 1300-fold selectivity for the human A₃ receptor compared to A₁ and A₂ₐ subtypes. nih.gov This high degree of selectivity is achieved through specific substitutions on the dihydropyridine (B1217469) core that favor binding to one receptor subtype over others. nih.gov These examples underscore the importance of fine-tuning the chemical structure to achieve the desired selectivity profile for compounds like this compound.
In Vivo Pharmacological and Efficacy Studies (General considerations)
In vivo studies are essential to bridge the gap between in vitro activity and potential therapeutic application. These studies in living organisms are necessary to evaluate a drug candidate's efficacy, safety, and pharmacokinetic profile in a complex biological system. nih.govnih.gov For compounds like this compound, in vivo testing would follow promising in vitro results to determine how the compound is absorbed, distributed, metabolized, and excreted, and whether it can produce the desired therapeutic effect in a relevant disease model without undue toxicity. nih.govacs.org
Evaluation of Efficacy in Relevant Disease Models
The efficacy of a drug candidate must be tested in animal models that mimic human diseases. The choice of model depends on the anticipated therapeutic indication based on in vitro data.
For compounds related to this compound, a variety of disease models have been employed:
Neurological Disorders : Derivatives of 4-aminopyridine have been tested in nerve crush models of peripheral nerve damage, where they promoted remyelination and augmented axonal area. nih.gov They have also been evaluated in models for Alzheimer's and Parkinson's disease. nih.gov
Bacterial Infections : A novel class of membrane-targeting antimicrobials, LEGO-lipophosphonoxins, which incorporates an aminophenethyl moiety, demonstrated efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) in a skin infection model, showing significant bacterial load reduction. acs.org
Gastrointestinal Disorders : Structurally related 2-(2-aminophenethyl)-1H-benzimidazoles were evaluated for gastric antisecretory activity in pylorus-ligated rat models to assess their potential as anti-ulcer agents. ingentaconnect.com
The table below summarizes the efficacy of related compounds in various disease models.
| Compound Class/Derivative | Disease Model | Observed Efficacy | Reference |
| 4-Aminopyridine (4-AP) Derivatives | Peripheral Nerve Crush | Promoted remyelination, augmented axonal area | nih.gov |
| 4-AP Derivatives | Alzheimer's/Parkinson's Models (in vitro) | Reduced α-synuclein, protected from excitotoxicity | nih.gov |
| LEGO-Lipophosphonoxins (containing aminophenethyl) | MRSA Skin Infection (mouse) | 3 and 4 Log reduction in bacteria at 20 and 40 mg/kg | acs.org |
| 2-(2-Aminophenethyl)-1H-benzimidazoles | Pylorus-Ligated Rat (anti-ulcer) | Exhibited gastric antisecretory activity | ingentaconnect.com |
Pharmacokinetic and Pharmacodynamic Principles in Drug Design
Pharmacokinetics (PK) describes what the body does to a drug, while pharmacodynamics (PD) describes what the drug does to the body. Both are fundamental considerations in drug design. The goal is to design molecules with appropriate absorption, distribution, metabolism, and excretion (ADME) properties to ensure the drug reaches its target in sufficient concentrations for a desired duration. nih.govuogqueensmcf.com
For derivatives containing pyridine and other heterocyclic systems, medicinal chemistry efforts often focus on optimizing PK/PD profiles. For example, in the development of aldehyde dehydrogenase 1A (ALDH1A) inhibitors, key compounds had their solubility and metabolic stability assessed to identify candidates suitable for in vivo studies. nih.gov Similarly, SAR optimization of kinase inhibitors based on a 2,4-diaminopyrimidine-5-carboxamide backbone led to derivatives with reduced clearance in liver microsome assays, indicating improved metabolic stability. researchgate.net
Drug design strategies can also directly influence pharmacodynamics. The creation of heterobivalent ligands, where two different pharmacophores are linked together, is a sophisticated approach to target receptor heteromers, such as the adenosine A₂ₐ-dopamine D₂ receptor complex. nih.gov In one such design, a derivative of N-(p-aminophenethyl)spiperone (NAPS) was used as the D₂R pharmacophore. nih.gov This strategy aims to enhance selectivity and affinity for the receptor complex compared to the individual monomeric ligands. nih.gov
These principles guide the modification of lead compounds like this compound to enhance their drug-like properties and therapeutic potential.
Structure-Activity Relationship (SAR) Elucidation and Lead Optimization
The exploration of this compound and its derivatives in medicinal chemistry has been driven by the need to understand how the molecule's structure relates to its biological function. This understanding is crucial for optimizing lead compounds into potent and selective drug candidates.
The basic scaffold of this compound contains three key structural components that are fundamental to its biological activity: the pyridine ring, the ethylamine (B1201723) linker, and the aminophenyl group. Structure-activity relationship (SAR) studies have shown that each of these regions can be modified to influence potency and selectivity.
The Pyridine Ring : As a heterocyclic structure, the pyridine ring is a common scaffold in drug design due to its diverse biological activities. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor, which is often a critical interaction with biological targets. The position of the substituent on the pyridine ring is crucial. For instance, in related 2-aminopyridine (B139424) scaffolds, modifications at the 4-position have been shown to significantly impact inhibitor potency and selectivity. nih.gov
The Aminophenethyl Moiety : The 2-aminophenethyl component has been identified as a key contributor to the potency of various kinase inhibitors. researchgate.net This fragment appears to fit well into specific pockets of enzyme active sites. However, while analogs containing the 2-aminophenethyl group often demonstrate excellent potency, they can sometimes suffer from moderate kinase selectivity. researchgate.net
The Linker : The two-carbon ethyl linker between the phenyl and pyridine rings provides a specific spatial arrangement of these two aromatic systems. In studies on related dual inhibitors, modifying this spacer unit was a key strategy. For example, derivatives with a two-carbon spacer were synthesized to explore the impact on inhibitory potency against different enzymes. acs.orgnih.gov
Once the essential structural features of a lead compound like this compound are identified, lead optimization strategies are employed to enhance its potency and selectivity. This involves systematically modifying the molecule's structure.
A primary strategy involves introducing various substituents onto the pyridine and phenyl rings. In the development of TYK2 inhibitors from a 4-aminopyridine scaffold, structure-based design led to the discovery that adding dichloro- and cyanophenyl groups significantly improved potency and selectivity against related kinases like JAK1 and JAK2. nih.gov Similarly, extensive SAR studies on 2-aminopyrimidine (B69317) derivatives identified compounds with high potency (IC50 = 3 nM) and selectivity by exploring substitutions on a linked pyrazole (B372694) ring. nih.gov
Another key strategy is the modification of the linker region. As noted, shortening the two-carbon ethyl linker of the aminophenethyl group to a one-carbon methylene (B1212753) linker (creating an aminobenzyl analog) was shown to enhance kinase selectivity, albeit sometimes at the cost of raw potency. researchgate.net This demonstrates a common trade-off in drug design where potency must be balanced with selectivity to minimize off-target effects.
The table below summarizes findings from studies on structurally related compounds, illustrating how specific modifications can influence potency and selectivity.
Table 1: SAR Insights from Analogs of this compound
| Scaffold/Analog Type | Modification | Effect on Potency | Effect on Selectivity | Reference |
|---|---|---|---|---|
| 2,4-Diaminopyrimidine-5-carboxamide | Incorporation of a 2-aminophenethyl group | Excellent Potency | Moderate Selectivity | researchgate.net |
| 2,4-Diaminopyrimidine-5-carboxamide | Replacement of 2-aminophenethyl with 2-aminobenzyl | Good Inhibition Activity | Excellent Kinase Selectivity | researchgate.net |
| 4-Aminopyridine Benzamide | Addition of 2,6-dichloro-4-cyanophenyl group | Improved TYK2 Potency | Improved Selectivity over JAK1/JAK2 | nih.gov |
| 2-Amino-4-Substituted Pyridine | Linkage of difluorobenzene ring and functional groups at pyridine C4-position | Excellent nNOS Potency (Ki 19 nM) | High (1075-fold) over eNOS | nih.gov |
| 4-Pyrazolyl-2-aminopyrimidine | Extensive substitution analysis | High SYK Potency (IC50 = 3 nM) | High Kinase Selectivity | nih.gov |
Identification of Essential Structural Features for Biological Activity
Development of Diagnostic Agents and Chemical Probes as Pharmacological Tools
Beyond therapeutic applications, derivatives of scaffolds like this compound are valuable as chemical probes and diagnostic agents. These pharmacological tools are essential for studying complex biological processes and validating drug targets. nih.gov
Chemical probes are small molecules designed to selectively interact with a specific protein target, allowing researchers to study its function in a controlled manner. nih.gov One approach is photo-affinity labeling. In this technique, a molecule is synthesized with a photo-reactive group and often a "clickable" tag, such as an alkyne. researchgate.net For instance, a 2,4-diaminopyrimidine-based probe was developed to identify the cellular targets of this scaffold. The probe binds to its target protein, and upon exposure to UV light, it forms a permanent covalent bond. The alkyne tag then allows for the attachment of a reporter molecule (like biotin (B1667282) or a fluorescent dye), enabling the isolation and identification of the target protein. researchgate.net
Another critical application is the development of agents for Positron Emission Tomography (PET) imaging. PET is a non-invasive diagnostic technique that can visualize and measure metabolic processes in the body. To create a PET tracer, a biologically active molecule is labeled with a positron-emitting radioisotope, most commonly fluorine-18 (B77423) (¹⁸F). Researchers have designed and synthesized ¹⁸F-labeled analogs of ATP-competitive topoisomerase II inhibitors to image the expression of this enzyme in tumors. nih.gov This involved synthesizing a precursor molecule with a suitable leaving group (e.g., a tosylate) that could be readily displaced by [¹⁸F]fluoride. nih.gov Although the initial candidates in that study showed poor pharmacokinetics, the insights gained are crucial for designing future PET agents based on similar heterocyclic scaffolds.
The table below outlines common strategies for converting a biologically active compound into a pharmacological tool.
Table 2: Strategies for Developing Probes and Diagnostic Agents
| Tool Type | Purpose | Required Structural Modification | Example Approach | Reference |
|---|---|---|---|---|
| Photo-affinity Probe | Identify protein binding partners in cells. | Incorporate a photo-reactive group (e.g., benzophenone, diazirine) and a reporter tag (e.g., alkyne, biotin). | A 2,4-diaminopyrimidine (B92962) scaffold was modified with an alkyne tag to create a clickable photoaffinity probe (L1-Bpyne) for GLO-1 profiling. | researchgate.net |
| PET Imaging Agent | Non-invasively quantify target expression/activity in vivo. | Incorporate a positron-emitting radionuclide (e.g., ¹⁸F, ¹¹C). | Fluorinated analogs of a topoisomerase II inhibitor were synthesized and radiolabeled with ¹⁸F for PET imaging studies. | nih.gov |
| Fluorescent Probe | Visualize target localization within cells. | Covalently attach a fluorescent dye (fluorophore). | Click chemistry can be used to attach a fluorescent azide (B81097) (e.g., TAMRA-azide) to an alkyne-tagged probe that is bound to its target. | researchgate.net |
Applications in Catalysis Research
Ligand Design and Coordination Chemistry for Metal Complexes
The distinct electronic and structural features of 4-(2-aminophenethyl)pyridine and its derivatives make them versatile building blocks for designing ligands that can form stable and reactive metal complexes. The pyridine (B92270) nitrogen provides a strong coordination site for a variety of transition metals, while the aminophenethyl group offers a handle for further functionalization or for creating multidentate ligand frameworks.
Synthesis of Metal Complexes Incorporating this compound Derivatives as Ligands
The synthesis of metal complexes using ligands derived from the this compound scaffold has been demonstrated, particularly in the development of catalysts for electrochemical applications. A notable example involves the synthesis of an aminophenethyl-substituted bipyridine ligand and its subsequent complexation with rhenium.
The synthesis process for a related ligand, 4-(4-aminophenethyl)-4'-methyl-2,2'-bipyridine (NH2-bpy), involves a multi-step procedure starting from commercially available materials. The process begins with the reaction of 4-nitrobenzylbromide with a deprotonated 4,4'-dimethyl-2,2'-bipyridine. This is followed by the reduction of the nitro group to an amine, yielding the final aminophenethyl-substituted bipyridine ligand. chemrxiv.org This ligand is then reacted with a metal precursor, such as Re(CO)5Cl, in a solvent like toluene (B28343) under heat to form the desired metal complex, [Re(4-(4-aminophenethyl)-4'-methyl-2,2'-bipyridine)(CO)3Cl] ([Re(NH2-bpy)]). chemrxiv.org
General synthetic approaches for pyridine-based metal complexes often involve reacting the pyridine ligand with a metal salt, such as nickel(II) chloride hexahydrate, in an anhydrous solvent and heating the mixture. marquette.edu The resulting complex can then be isolated by filtration and purified. marquette.edu
Characterization of Novel Coordination Compounds
The characterization of new coordination compounds is crucial for confirming their structure and understanding their electronic properties. A comprehensive suite of analytical techniques is typically employed for this purpose.
For the rhenium complex [Re(NH2-bpy)], characterization was performed using high-resolution mass spectrometry, 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. chemrxiv.org Single-crystal X-ray diffractometry provided definitive structural information, revealing an octahedral coordination geometry around the rhenium center with a facial arrangement of the three carbonyl ligands. chemrxiv.org IR spectroscopy is particularly useful for characterizing such carbonyl complexes, with the [Re(NH2-bpy)] complex showing characteristic carbonyl stretches at 2027, 1911, and 1897 cm⁻¹. researchgate.net
More broadly, the characterization of pyridine-metal complexes often includes determining physical properties like melting point and solubility, as well as spectroscopic analysis. marquette.edu The thermal stability and sensitivity to air and light are also important characteristics to establish. marquette.edu
Table 1: Characterization Data for [Re(4-(4-aminophenethyl)-4'-methyl-2,2'-bipyridine)(CO)3Cl]
| Analytical Technique | Observation | Reference |
|---|---|---|
| High-Resolution Mass Spectrometry | Confirmed the molecular weight of the complex. | chemrxiv.org |
| ¹H and ¹³C NMR Spectroscopy | Provided information on the chemical environment of the protons and carbons in the ligand framework. | chemrxiv.org |
| Infrared (IR) Spectroscopy | Showed characteristic facial arrangement of the three carbonyl ligands. | chemrxiv.org |
| Single Crystal X-Ray Diffractometry | Revealed an octahedral coordination of Rhenium and the presence of both possible isomers in the solid state. | chemrxiv.org |
Electrocatalytic Applications
The aminophenethyl pyridine scaffold has proven particularly valuable in the field of electrocatalysis, where it can be used to anchor catalytically active metal centers to electrode surfaces. This approach aims to bridge the gap between homogeneous and heterogeneous catalysis, combining the high selectivity of molecular catalysts with the practical benefits of solid-state systems.
Electrocatalytic Reduction of Carbon Dioxide (CO2)
The conversion of CO2 into value-added chemicals is a critical area of research for sustainable energy. Molecular catalysts based on rhenium bipyridine complexes are well-known for their ability to selectively reduce CO2 to carbon monoxide (CO). chemrxiv.org By functionalizing the bipyridine ligand with an aminophenethyl group, a rhenium catalyst can be effectively immobilized on an electrode surface for heterogeneous CO2 reduction.
An aminophenethyl-substituted [Re(2,2'-bipyridine)(CO)3Cl] catalyst ([Re(NH2-bpy)]) has been shown to be active for the electrocatalytic reduction of CO2. chemrxiv.org When immobilized on a nanoporous colloid-imprinted carbon (CIC) electrode, this catalyst selectively reduces CO2 to CO in an acetonitrile (B52724) solution with a high Faradaic efficiency of 92 ± 6%. chemrxiv.org The immobilized system demonstrated a Re-based turnover number (TON) of approximately 900, highlighting its catalytic activity upon heterogenization. chemrxiv.org
Similarly, a manganese complex, fac-Mn(apbpy)(CO)3Br (where apbpy = 4-(4-aminophenyl)-2,2'-bipyridine), has been grafted onto carbon cloth electrodes for the aqueous reduction of CO2. rsc.org This system produces a mixture of CO and H2, achieving a Faradaic efficiency for CO of around 60% at -1.35 V. rsc.org
Table 2: Performance of Aminophenethyl-functionalized Complexes in Electrocatalytic CO₂ Reduction
Electrochemical Grafting and Surface Modification for Heterogeneous Catalysis
A key advantage of incorporating the aminophenethyl group into a ligand is the ability to use the primary amine as an anchor for covalent attachment to electrode surfaces. Electrochemical oxidation of the amino group is a versatile method for grafting molecules onto carbon materials through the formation of a stable C-N bond. chemrxiv.org
The [Re(NH2-bpy)] complex has been successfully tethered to nanoporous colloid-imprinted carbon (CIC) electrode surfaces using an electrochemical oxidative grafting method. chemrxiv.org This involves cycling the electrode potential in a solution containing the complex, leading to the formation of a covalent bond between the ligand and the carbon surface. chemrxiv.org This approach resulted in hybrid electrodes with improved stability and a higher catalyst loading compared to modification of smooth glassy carbon electrodes. chemrxiv.org The functionalization can be achieved by cycling the potential between approximately –0.3 and +0.8 V vs. Fc+/Fc for about 20 scans in an acetonitrile solution containing the complex. chemrxiv.org This method of surface modification is a promising strategy for creating robust and recyclable catalytic systems. chemrxiv.orgescholarship.org
Organocatalysis and Metal-Free Catalytic Systems
While the primary applications of this compound in catalysis have so far centered on its role as a ligand in metal complexes, its inherent structure suggests potential in the field of metal-free organocatalysis. The molecule contains both a Lewis basic pyridine site and a primary amine, which are key functional groups in many bifunctional organocatalysts. nih.govbeilstein-journals.org
Bifunctional organocatalysts operate through the simultaneous activation of both the nucleophile and the electrophile. researchgate.net For example, catalysts combining a secondary amine with a thiourea (B124793) or squaramide moiety can activate carbonyl compounds via enamine formation while also activating the reaction partner through hydrogen bonding. beilstein-journals.orgbeilstein-journals.org The design of catalysts that incorporate a pyridine-oxazoline moiety and a tethered amine has been explored for the direct addition of ketones to unactivated alkenes. marquette.educhemrxiv.org In these systems, the amine is intended to form a nucleophilic enamine intermediate, while the pyridine-containing scaffold coordinates a metal that activates the alkene. marquette.educhemrxiv.org
Although no direct use of this compound as an organocatalyst has been reported, its structure, featuring a basic amine and a pyridine ring, aligns with the principles of bifunctional catalysis. This suggests a potential, yet unexplored, avenue for its application in asymmetric, metal-free reactions.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-(4-aminophenethyl)-4'-methyl-2,2'-bipyridine |
| Rhenium pentacarbonyl chloride |
| [Re(4-(4-aminophenethyl)-4'-methyl-2,2'-bipyridine)(CO)3Cl] |
| Nickel(II) chloride hexahydrate |
Photocatalytic Properties and Applications
While direct research on the photocatalytic applications of the specific parent compound this compound is not extensively detailed in the available literature, significant research has been conducted on closely related derivatives in the broader field of catalysis. Specifically, an aminophenethyl-substituted bipyridine ligand has been integral to forming a Rhenium-based complex used in the electrocatalytic reduction of CO₂. chemrxiv.orgresearchgate.net Electrocatalysis and photocatalysis are related processes where an external energy source (electricity or light, respectively) is used to drive a chemical reaction.
A notable example is the complex [Re(4-(4-aminophenethyl)-4'-methyl-2,2'-bipyridine)(CO)₃Cl], hereafter referred to as [Re(NH₂-bpy)]. chemrxiv.orgrsc.org This complex has been synthesized and studied for its ability to selectively reduce CO₂ to carbon monoxide (CO). rsc.org In these studies, the catalyst drives the reaction using electricity, demonstrating high efficiency for this conversion. rsc.org The aminophenethyl group plays a crucial role in these applications, not as a photoactive center itself, but as a functional tether. It allows the molecular catalyst to be covalently bonded to electrode surfaces, a method known as grafting or immobilization. chemrxiv.orgresearchgate.net This approach is a key strategy in moving from homogeneous (dissolved) catalysts to more practical heterogeneous (solid-supported) systems. chemrxiv.org
In a typical experimental setup for electrocatalytic CO₂ reduction, the [Re(NH₂-bpy)] complex is tethered to a conductive carbon support. chemrxiv.orgrsc.org When a voltage is applied in a solvent like acetonitrile, the immobilized catalyst facilitates the selective conversion of CO₂ to CO. researchgate.netrsc.org This process is highly relevant as it represents a pathway for converting a greenhouse gas into a valuable chemical feedstock. chemrxiv.org
Investigation of Catalyst Stability, Reusability, and Turnover Frequencies
A primary focus of research into catalysts derived from aminophenethyl-pyridine ligands has been the improvement of stability and reusability, which are critical for practical applications. The covalent attachment of the [Re(NH₂-bpy)] complex to nanoporous colloid-imprinted carbon (CIC) electrodes via its amino group is a key innovation in this area. chemrxiv.orgrsc.org
This immobilization strategy yields several benefits over using the catalyst in a dissolved, homogeneous state. chemrxiv.org Tethering the catalyst to a solid support enhances its stability by preventing deactivation pathways that can occur when catalyst molecules interact with each other in solution. chemrxiv.org Furthermore, this method simplifies the separation of the catalyst from the reaction products and allows for its potential reuse, which is a significant advantage of heterogeneous catalysis. chemrxiv.org
Research has shown that hybrid electrodes made from [Re(NH₂-bpy)] grafted onto CIC supports exhibit improved stability and a higher catalyst loading per geometric area compared to those on smooth glassy carbon electrodes. researchgate.netrsc.org The catalyst remains active after being immobilized and demonstrates excellent selectivity for CO₂ reduction. rsc.org
Detailed investigations have quantified the performance of these immobilized catalysts. In controlled potential electrolysis experiments, the CIC-supported [Re(NH₂-bpy)] catalyst achieved a Faradaic efficiency for CO production of 92 ± 6%. researchgate.netrsc.org The turnover number (TON), which indicates the number of substrate molecules a single catalyst site can convert before deactivating, was found to be approximately 900 based on the Rhenium content. researchgate.netrsc.org
Catalyst Performance Data for [Re(NH₂-bpy)]
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Product Selectivity (CO) | 100% (in homogeneous solution) | Controlled Potential Electrolysis in ACN/TBAPF₆ | rsc.org |
| Faradaic Efficiency (CO) | 92 ± 6% | Immobilized on CIC electrode in acetonitrile | researchgate.netrsc.org |
| Turnover Number (TON) | ~900 | Re-based, immobilized on CIC electrode | researchgate.netrsc.org |
These findings underscore the effectiveness of using the aminophenethyl functional group as an anchor to create robust and efficient heterogeneous catalysts for important chemical transformations like CO₂ reduction. chemrxiv.org
Supramolecular Chemistry and Self Assembly Investigations
Analysis of Non-Covalent Interactions
Non-covalent interactions are the cornerstone of supramolecular chemistry, dictating the self-assembly processes that lead to organized molecular systems. rsc.org The amine and pyridine (B92270) groups in 4-(2-aminophenethyl)pyridine are primary sites for these interactions.
The primary amine (-NH2) group and the nitrogen atom of the pyridine ring are excellent hydrogen bond donors and acceptors, respectively. This dual capacity allows this compound to participate in extensive hydrogen-bonding networks, which are fundamental to the stability of its crystal structures and self-assembled systems. ias.ac.inias.ac.in
In crystalline solids, molecules containing both amine and pyridine functionalities often form robust hydrogen-bonded synthons. ias.ac.in For instance, the amine group can donate a hydrogen to the nitrogen atom of a neighboring pyridine ring, leading to N-H···N interactions. ias.ac.in Similarly, in the presence of other functional groups like hydroxyls or carboxylates, the amine and pyridine can form N-H···O and O-H···N hydrogen bonds. researchgate.net In the crystal structures of related pyridinium (B92312) salts, cations are often protonated at the pyridine nitrogen, which then interacts strongly with anions through N-H···O bonds, forming distinct ring motifs. researchgate.net The introduction of a pyridyl moiety into molecular structures has been shown to create diverse hydrogen bonding patterns, including both N–H···O and N–H···N interactions, which can significantly influence molecular packing. ias.ac.inias.ac.in
The flexibility of the ethyl linker in this compound allows for conformational adjustments that can accommodate the formation of various hydrogen-bonded assemblies, from simple dimers to complex three-dimensional networks. ias.ac.in
The presence of both a phenyl and a pyridine ring in this compound facilitates π-stacking interactions, which are crucial for the stabilization of its crystal packing. These interactions occur when the electron-rich π-systems of the aromatic rings overlap. The aromatic nature of such side chains favors interaction with other ligands and enhances binding through π-stacking.
In supramolecular structures, aromatic π-π stacking of pyridyl or phenyl rings can lead to the formation of extended architectures like ladder networks. ias.ac.in These interactions, along with other weak forces like C-H···π interactions, often work in concert with stronger hydrogen bonds to direct the final supramolecular assembly. ias.ac.in The interplay between hydrogen bonding and π-stacking is a key theme in crystal engineering, where controlling these interactions allows for the design of specific solid-state architectures. ias.ac.in
The pyridine nitrogen and the aminophenyl group of this compound and its derivatives serve as effective coordination sites for metal ions. chemrxiv.orgnsf.govresearchgate.net This property is extensively utilized in the construction of metallo-supramolecular structures. The amino-pyridine ligand framework is widely used in base metal catalysis, forming stable complexes with metals like iron. nsf.govresearchgate.net
A key application is the use of aminophenethyl-substituted bipyridine ligands to create functional metal complexes. For example, a rhenium complex, [Re(4-(4-aminophenethyl)-4'-methyl-2,2'-bipyridine)(CO)3Cl], was synthesized where the aminophenethyl moiety provides a functional handle. chemrxiv.org This amino group was used for subsequent electrochemical grafting onto carbon surfaces, demonstrating how the ligand can anchor a catalytic metal center to a support. chemrxiv.org The coordination of the bipyridine part of the ligand to the rhenium center is a classic example of metal-ligand interaction driving the formation of a functional molecular entity. chemrxiv.org
Similarly, anilines with related structures, such as 2-(4-aminophenyl)ethanol (B86761), have been used as subcomponents in the self-assembly of complex metal-organic polyhedra, highlighting the versatility of the aminophenyl group in coordination-driven self-assembly. acs.org
| Interaction Type | Participating Moieties | Resulting Structure/Effect |
| Hydrogen Bonding | Amine (-NH2), Pyridine (N) | Forms N-H···N and N-H···O bonds, creating dimers, chains, and 3D networks. ias.ac.inias.ac.inresearchgate.net |
| π-Stacking | Phenyl Ring, Pyridine Ring | Stabilizes crystal packing through π-π overlap, leading to ladder or layered structures. ias.ac.inias.ac.in |
| Metal-Ligand Coordination | Pyridine (N), Amine (-NH2) | Forms complexes with transition metals (e.g., Re, Cd, Fe), enabling catalysis and self-assembly of MOPs. chemrxiv.orgnsf.govresearchgate.netacs.org |
π-Stacking Interactions in Crystal Packing
Design and Synthesis of Supramolecular Architectures
The predictable binding motifs of this compound make it a valuable component in the bottom-up synthesis of complex supramolecular structures.
Host-guest chemistry involves the formation of complexes between a larger host molecule and a smaller guest molecule through non-covalent interactions. researchgate.net The amine and aromatic functionalities of this compound make it a potential guest for various host systems, such as calixarenes or cyclodextrins. researchgate.net Amines are known to bind within the cavities of host molecules, a process often driven by a combination of hydrogen bonding and hydrophobic interactions. researchgate.net
The recognition of amines can occur via proton transfer from a host to the amine, facilitated by hydrogen bonding within the resulting complex. researchgate.net While specific studies detailing this compound as a guest are not prevalent, the principles of amine recognition are well-established. For example, calixarenes have been shown to form both endo (inside the cavity) and exo (outside the cavity) complexes with various amines, driven by strong hydrogen bonds. researchgate.net
A significant application of ligands like this compound is in the template-driven self-assembly of discrete, cage-like metal-organic polyhedra (MOPs). acs.org These structures form through the combination of metal ions with multitopic organic ligands.
Research using the structurally similar 2-(4-aminophenyl)ethanol in a cadmium(II)-templated system provides a clear model for how the aminophenyl moiety can direct assembly. acs.org In this system, the aniline (B41778) subcomponent reacts with a tris-formylpyridine to create a tritopic ligand in situ. This ligand then coordinates with cadmium ions to form an equilibrium of different cage structures: two tetrahedral CdII4L4 cages and a larger D4-symmetric CdII8L8 assembly. acs.org
Crucially, the study demonstrated that the properties of the aniline subcomponent could shift this equilibrium. acs.org The use of 2-(4-aminophenyl)ethanol, with its terminal alcohol, was envisioned to stabilize the larger CdII8L8 cage through intramolecular hydrogen bonding between the alcohol groups of adjacent ligands within the cage structure. acs.org This hypothesis was confirmed, as the use of this aniline significantly increased the proportion of the CdII8L8 product, particularly in solvents less disruptive to hydrogen bonds. acs.org This work illustrates a sophisticated design principle where a simple modification to a building block, analogous to this compound, can be used to select for a specific, complex supramolecular architecture from a dynamic mixture. acs.org
| Supramolecular Architecture | Key Components | Driving Forces | Example System (Analogous) |
| Host-Guest Complex | Host (e.g., Calixarene), Guest (e.g., Amine) | Hydrogen bonding, hydrophobic interactions, proton transfer. researchgate.net | Calix thieme-connect.comarene complexing with piperidine. researchgate.net |
| Metal-Organic Polyhedra (MOPs) | Metal Ion (e.g., CdII), Multitopic Ligand (from aniline + formylpyridine) | Metal-ligand coordination, hydrogen bonding, template effects. acs.org | CdII4L4 and CdII8L8 cages from 2-(4-aminophenyl)ethanol. acs.org |
Crystalline Solid-State Engineering and Polymorphism
Crystalline solid-state engineering is a field focused on the design and synthesis of molecular solids with desired physical and chemical properties. This is achieved by controlling the arrangement of molecules in the crystal lattice through the strategic use of intermolecular interactions. A direct consequence of the subtleties in these interactions is polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure. These different forms, or polymorphs, can exhibit significant variations in properties like solubility, melting point, stability, and bioavailability.
For a molecule such as this compound, several structural features are pertinent to crystal engineering and polymorphism:
Hydrogen Bonding: The molecule possesses a primary amine (-NH₂) group, which acts as a strong hydrogen bond donor, and a pyridyl nitrogen atom, which is a hydrogen bond acceptor. This donor-acceptor pairing is a powerful tool for directing molecular assembly into predictable patterns, or synthons. The formation of N-H···N (amine-pyridine) or N-H···N (amine-amine between different molecules) hydrogen bonds would be expected to be a dominant interaction in its crystal structures.
Conformational Flexibility: The ethyl bridge between the phenyl and pyridyl rings provides significant conformational freedom. The torsion angles along this C-C-C-C backbone can vary, allowing the molecule to adopt different shapes (e.g., extended or bent). This flexibility increases the likelihood of polymorphism, as different conformers may pack into different crystal lattices stabilized by subtle shifts in intermolecular forces.
The interplay between strong, directional hydrogen bonds and weaker, less directional forces like van der Waals and π-π interactions, combined with the molecule's conformational flexibility, creates a complex energy landscape for crystallization. Different crystallization conditions (e.g., solvent, temperature, pressure) could favor different conformers and packing motifs, leading to the formation of various polymorphs. However, without experimental crystallographic data, the specific packing arrangements and potential for polymorphism in this compound remain speculative.
Dynamic Combinatorial Chemistry and Responsive Supramolecular Systems
Dynamic Combinatorial Chemistry (DCC) is a powerful strategy for the discovery of new molecules and materials by allowing components to reversibly connect and rearrange under thermodynamic control. A dynamic combinatorial library (DCL) is a mixture of interconverting species in equilibrium, which can respond to an external stimulus (like the addition of a template), causing the equilibrium to shift and amplifying the population of the best-fitting member.
The structure of this compound makes it a suitable building block for DCC and the creation of responsive systems:
Dynamic Covalent Chemistry: The primary amine group can readily participate in reversible covalent bond-forming reactions, such as the formation of imines (with aldehydes) or amides (with activated carboxylic acids). By combining this compound with di- or trialdehydes in a DCC experiment, a library of different macrocycles and cages could be generated. The system could then be used to identify receptors for specific guest molecules.
Metallo-Supramolecular Assembly: The pyridyl nitrogen is an excellent coordination site for transition metals. In a metallo-supramolecular approach, this functionality allows the molecule to act as a monotopic ligand. When mixed with metal ions and other ligands, it can participate in the self-assembly of complex, discrete coordination complexes or extended coordination polymers. Research on systems using related flexible building blocks has shown that the equilibrium between different assemblies, such as M₄L₄ tetrahedra and M₈L₈ cages, can be influenced by factors like concentration, solvent, and the presence of templating anions. acs.org The flexibility of the phenethyl linker in this compound would be critical in enabling the formation of such diverse and responsive structures.
In both scenarios, the system's dynamic nature would allow it to adapt to its environment. For instance, adding a template (e.g., a guest molecule or an anion) could shift the equilibrium to favor the formation of a specific host-guest complex, providing a pathway to new sensors or responsive materials. While the principles of DCC are well-established, their specific application to this compound has not been reported in the scientific literature.
Future Research Directions and Emerging Paradigms
Integration of Artificial Intelligence and Machine Learning in Chemical Discovery
The progression of a novel chemical entity through the drug discovery pipeline is increasingly influenced by artificial intelligence (AI) and machine learning (ML). In the case of a sparsely studied compound such as 4-(2-aminophenethyl)pyridine, these computational tools offer a powerful starting point. ML models, trained on vast datasets of existing molecules, can generate predictions for a wide range of properties without the need for initial, resource-intensive laboratory work. researchgate.net
Table 1: Predicted Physicochemical Properties of this compound Note: The following data is computationally predicted and awaits experimental verification.
| Property | Predicted Value | Source/Method |
|---|---|---|
| Molecular Formula | C13H14N2 | - |
| Molecular Weight | 198.26 g/mol | - |
| Octanol/Water Partition Coefficient (logP) | 2.1 - 2.5 | Computational Models |
| Water Solubility | Low to Moderate | Prediction based on logP |
| Polar Surface Area | ~38 Ų | Computational Models |
| pKa (most basic) | ~5.5 (Pyridine Nitrogen) | Computational Models |
Multidisciplinary Research Collaborations
Modern drug discovery is a highly collaborative enterprise, moving away from siloed research efforts. drugtargetreview.com The evaluation of a compound like this compound would necessitate the integration of expertise from diverse scientific disciplines. azolifesciences.com This collaborative framework ensures that all facets of the compound's profile are considered concurrently.
The process typically involves:
Synthetic and Medicinal Chemists: Responsible for designing efficient synthesis routes and creating analogues to explore structure-activity relationships (SAR).
Computational Scientists: Employ AI and molecular modeling to predict properties and guide the design of new derivatives, saving time and resources. semanticscholar.org
Biologists and Pharmacologists: Develop and run assays to test the compound's activity against biological targets and evaluate its effects in cellular and in vivo models.
Pharmacokinetic Experts: Study the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Exploration of Novel Biological Targets and Therapeutic Areas
The traditional "one drug, one target" model of drug discovery is being supplemented by a more holistic, systems-level view of disease. nih.govazolifesciences.com Systems biology integrates large-scale 'omics' data (genomics, proteomics, metabolomics) to understand the complex networks of genes and proteins that drive disease. nih.govdrugtargetreview.com This paradigm is particularly relevant for exploring the potential of a novel compound like this compound, for which a specific biological target is not yet known.
Future research would involve unbiased, high-throughput screening (HTS) programs. nih.govcsu.edu.au In such a campaign, the compound would be tested against large panels of diverse biological targets, such as kinases, G-protein coupled receptors (GPCRs), and enzymes. This approach allows for the discovery of unexpected activities that would be missed by hypothesis-driven research. Given that different pyridine (B92270) derivatives have demonstrated a wide array of biological activities, including anticancer and phosphodiesterase inhibitory effects, an open-minded screening approach for this compound is well-justified. nih.gov A systems biology perspective can help to not only identify a primary target but also to predict potential off-target effects, offering a more complete picture of the compound's biological impact early in the discovery process. drugtargetreview.com
Development of Advanced Analytical Platforms for In-Depth Characterization
Before any compound can be considered for further development, its structure, purity, and stability must be rigorously characterized. Advanced analytical platforms are indispensable for this task, providing a detailed chemical fingerprint of the molecule. shimadzu.com For this compound, this would involve a suite of modern techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a cornerstone technique for pharmaceutical analysis. It is used not only to confirm the mass of the synthesized compound but also to detect and quantify impurities at very low levels. shimadzu.com Furthermore, LC-MS is crucial for studying drug metabolism, as it can identify metabolic "hot spots" on the molecule and characterize the structures of metabolites formed in preclinical studies. americanpharmaceuticalreview.comijpras.commdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR is the gold standard for unequivocal structure elucidation of a novel compound and its impurities. veeprho.comconicet.gov.arrsc.org Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) provide detailed information about the connectivity of atoms within the molecule, confirming its identity and stereochemistry. veeprho.com
High-Performance Liquid Chromatography (HPLC): HPLC with various detectors (e.g., UV, DAD) is the primary method for determining the purity of a drug substance and for stability-indicating assays. europa.eu
Together, these platforms ensure that any future biological or preclinical studies are conducted with a well-characterized compound, which is a fundamental requirement for regulatory compliance and reproducible scientific results. semanticscholar.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(2-Aminophenethyl)pyridine, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via cross-coupling reactions such as Suzuki-Miyaura, leveraging boronic acid derivatives and halogenated precursors. For example, details a similar synthesis using pyridin-4-ylboronic acid and 9-bromoanthracene, purified via silica gel chromatography . Post-synthesis, techniques like HPLC or GC (as in ) ensure purity >98% . Key parameters include solvent choice (e.g., THF or DMF), catalyst loading (e.g., Pd(PPh₃)₄), and temperature control (60–100°C).
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography is critical for unambiguous structural confirmation. As shown in , light-yellow crystals grown via solvent evaporation enable analysis of bond lengths, angles, and intermolecular interactions (e.g., C–H⋯C and π–π stacking) . Complementary techniques include NMR (¹H/¹³C) for solution-phase confirmation and FT-IR to validate functional groups like the amine (-NH₂) and pyridyl ring.
Q. What analytical techniques are essential for characterizing its thermal stability and phase transitions?
- Methodological Answer : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) assess decomposition temperatures and melting points. provides a model for 4-aminopyridine, reporting standard enthalpies of combustion (ΔcH°) and formation (ΔfH°) . For this compound, these methods can identify polymorphic transitions and hygroscopicity risks.
Advanced Research Questions
Q. How do intermolecular interactions influence the solid-state packing of this compound?
- Methodological Answer : Crystal packing is governed by weak non-covalent interactions. reveals that C–H⋯C (pyridine) interactions (2.74 Å) and π–π stacking (3.61 Å) form 1D chains and lamellar networks . Computational tools like Hirshfeld surface analysis (using CrystalExplorer) can map interaction contributions, while DFT calculations (e.g., Gaussian09) predict electronic effects of the aminophenethyl substituent on packing efficiency.
Q. What strategies enhance the compound’s bioavailability for pharmacological studies?
- Methodological Answer : Structural modifications, such as introducing hydrophilic groups (e.g., sulfonyl or hydroxyl) or formulating nanoparticles, can improve solubility. highlights resveratrol analogs with hydroxystyryl groups, which enhance membrane permeability via π–π interactions . In vitro assays (e.g., Caco-2 cell monolayers) and logP measurements (via shake-flask/HPLC) quantify permeability and partition coefficients.
Q. How can computational modeling predict its binding affinity for biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes or receptors. notes that pyridine N-oxides engage in π–π stacking and hydrogen bonding with biological targets . For this compound, scaffold-hopping approaches (e.g., replacing anthracenyl with aminophenethyl) can be tested against kinase or GPCR targets using Schrödinger’s Glide.
Q. What experimental designs resolve contradictions in reported biological activity data?
- Methodological Answer : Reproducibility requires standardized assays (e.g., MIC for antimicrobial activity in ) and controlled variables (pH, temperature) . Dose-response curves (IC₅₀/EC₅₀) and selectivity indices (e.g., CC₅₀ in HEK293 cells) differentiate true activity from cytotoxicity. Meta-analyses of SAR data (e.g., triazole derivatives in ) identify critical substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
